APJ β-Arrestin Functional Antagonism: Methoxy Substitution Abolishes Cellular Activity Observed with ML221
In a direct head-to-head comparison from the same publication and identical assay format, the 4-methoxybenzoate analog (target compound) exhibited no meaningful APJ antagonism up to 79 µM, while the 4-nitrobenzoate analog (ML221) produced an IC50 of 1.75 µM, representing at least a 45-fold potency differential [1][2]. The target compound's activity is reported as an incomplete concentration-response curve (IC50 >79 µM), indicating that even at concentrations exceeding physiological relevance, it cannot recapitulate the functional blockade achieved by ML221.
| Evidence Dimension | APJ β-arrestin recruitment inhibition (antagonist activity) |
|---|---|
| Target Compound Data | IC50 >79,000 nM (79 µM); relation: '>' (greater than) |
| Comparator Or Baseline | ML221 (4-nitrobenzoate analog, CAS 877636-42-5): IC50 = 1,750 nM (1.75 µM) |
| Quantified Difference | >45-fold weaker potency (79,000 / 1,750 = 45.1x); target compound fails to reach 50% inhibition at top concentration tested |
| Conditions | APJ receptor stably expressed in CHOK1 cells; inhibition of apelin-13-induced β-arrestin recruitment measured by luminescence assay after 90 min incubation; data from a single publication source (Bioorg Med Chem Lett, 2012) |
Why This Matters
This >45-fold activity gap establishes the compound as a rigorously matched, demonstrably inactive negative control for APJ screening experiments, eliminating the confounding variable of residual target engagement.
- [1] Maloney PR, Khan P, Hedrick M, et al. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorg Med Chem Lett. 2012;22(21):6656-6660. View Source
- [2] ChEMBL Activity Data for CHEMBL2158352. Antagonist activity at APJ receptor (CHOK1, β-arrestin). Activity ID 12072217, Assay CHEMBL2161530. Document CHEMBL2157975. View Source
